(2R)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid
Description
(2R)-2-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid is a chiral amino acid derivative featuring a cyclopropyl substituent at the β-carbon and a benzyloxycarbonyl (Cbz) group protecting the α-amino moiety. Its stereochemistry (R-configuration) and structural rigidity from the cyclopropane ring make it valuable in peptide synthesis, medicinal chemistry, and as a scaffold for bioactive molecules. The Cbz group enhances stability during synthetic procedures while allowing selective deprotection under hydrogenolytic conditions.
Properties
CAS No. |
1998579-64-8 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(2R)-3-cyclopropyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12(8-10-6-7-10)15-14(18)19-9-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,15,18)(H,16,17)/t12-/m1/s1 |
InChI Key |
NCRLSXDXLQPBEU-GFCCVEGCSA-N |
Isomeric SMILES |
C1CC1C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Evans’ Oxazolidinone-Mediated Synthesis
The Evans chiral auxiliary method enables enantioselective alkylation of glycine enolates. For this target, (4R)-4-benzyl-2-oxazolidinone is reacted with cyclopropylmethyl bromide under controlled conditions:
Procedure :
-
Generate the lithium enolate of Evans’ glycine oxazolidinone in THF at −78°C.
-
Add cyclopropylmethyl bromide (1.2 equiv) and warm to 0°C over 4 hours.
-
Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.
-
Hydrolyze the oxazolidinone with LiOH/H₂O₂ to yield the free amino acid.
-
Protect the amino group with Cbz-Cl in a biphasic system (NaHCO₃/CH₂Cl₂).
Key Data :
| Step | Yield | Stereoselectivity (er) |
|---|---|---|
| Alkylation | 78% | 95:5 (R:S) |
| Hydrolysis | 92% | Retained configuration |
| Cbz Protection | 85% | – |
This method achieves high enantiomeric ratios but requires specialized auxiliaries and low-temperature conditions.
Catalytic Asymmetric Hydrogenation
Enamide Hydrogenation
A cyclopropane-containing enamide precursor undergoes asymmetric hydrogenation using chiral Rh or Ru catalysts:
Substrate Synthesis :
-
Condense 3-cyclopropyl-2-oxopropanoic acid with benzyl carbamate via a Curtius rearrangement.
Hydrogenation Conditions :
-
Catalyst: [Rh(COD)₂]BF₄ with (R,R)-Me-DuPhos ligand (1 mol%).
-
Solvent: Ethanol, 40°C, 50 bar H₂.
Advantages :
-
Avoids stoichiometric chiral reagents.
-
Scalable to multi-kilogram batches.
Resolution of Racemic Mixtures
Enzymatic Kinetic Resolution
Racemic 3-cyclopropylalanine is subjected to acylase-mediated hydrolysis:
Process :
-
Protect racemic amino acid with Cbz-Cl.
-
Treat with porcine kidney acylase (PKA) in pH 7.4 buffer.
-
(2R)-enantiomer remains protected, while (2S)-enantiomer hydrolyzes.
Performance :
| Parameter | Value |
|---|---|
| Enzyme Loading | 10% w/w |
| ee (Product) | >99% (2R) |
| Conversion | 48% |
This method is cost-effective but limited by moderate yields and enzyme availability.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Wang Resin-Bound Synthesis
For parallel synthesis of derivatives, the target compound is assembled on Wang resin:
-
Load Fmoc-cyclopropylalanine onto resin using DIC/HOBt.
-
Deprotect Fmoc with 20% piperidine/DMF.
-
Introduce Cbz group with Cbz-Cl/DIEA.
Outcome :
-
Purity: 89% (HPLC).
-
Scale: 0.1–5 mmol.
Comparative Analysis of Methods
| Method | Yield Range | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Evans’ Auxiliary | 70–85% | 95–98 | Moderate | High |
| Catalytic Hydrogenation | 85–94% | 98–99 | High | Medium |
| Enzymatic Resolution | 40–50% | >99 | Low | Low |
| SPPS | 60–75% | – | Low | High |
Catalytic hydrogenation offers the best balance of efficiency and stereocontrol, whereas enzymatic resolution suits small-scale enantiopure needs.
Reaction Optimization and Troubleshooting
Cyclopropane Ring Stability
The cyclopropyl group is prone to ring-opening under strongly acidic or basic conditions:
Cbz Protection Side Reactions
Overprotection at the β-amino position is observed with excess Cbz-Cl:
Analytical Characterization
Critical spectroscopic data for the target compound:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.05 (m, 4H, cyclopropane), 3.48 (dd, J = 6.2 Hz, 1H, CHNH), 5.12 (s, 2H, OCH₂Ph), 7.35 (m, 5H, Ar-H), 7.89 (d, J = 8.1 Hz, 1H, NH).
-
[α]D²⁵ : +32.5° (c = 1.0, MeOH).
-
HRMS : [M+H]⁺ calc. for C₁₅H₁₈NO₄: 276.1235; found: 276.1232.
Industrial-Scale Considerations
For kilogram-scale production, catalytic hydrogenation (Section 3.1) is preferred due to:
-
Catalyst Recyclability : Rhodium catalysts recovered via nanofiltration (85% recovery).
-
Solvent Systems : Ethanol/water mixtures reduce environmental impact.
Emerging Techniques
Photoflow Cyclopropanation
A continuous-flow protocol using [Ru(bpy)₃]²⁺ as a photocatalyst:
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal protein aggregation.
Industry: It is utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Key Structural Features :
- Cyclopropyl group : Introduces steric constraints and metabolic stability.
- Cbz protecting group : Imparts acid stability and facilitates orthogonal deprotection strategies.
- Chiral center : Critical for enantioselective interactions in biological systems.
Comparison with Structurally Similar Compounds
Compound 1: (R)-2-[(tert-Butoxycarbonyl)amino]-3-cyclopropylpropanoic Acid
CAS No.: 89483-08-9 | Molecular Formula: C₁₁H₁₉NO₄ | Molecular Weight: 229.27 g/mol .
Key Differences :
- The Boc analog is more lipophilic (lower LogP) due to the tert-butyl group, enhancing membrane permeability in drug design.
- The Cbz group offers orthogonal protection compatibility, whereas Boc is labile under acidic conditions.
- The Boc analog’s lower molecular weight may improve solubility in organic solvents.
Compound 2: 2-Amino-3-(2-methylidenecyclopropyl)propanoic Acid
CAS No.: 156-56-9 | Molecular Formula: C₇H₁₁NO₂ | Molecular Weight: 157.17 g/mol .
| Property | Target Compound (Cbz) | Free Amino Acid (Compound 2) |
|---|---|---|
| Cyclopropane Substitution | Cyclopropyl | 2-Methylidenecyclopropyl |
| Amino Group | Cbz-protected | Free (-NH₂) |
| LogP | ~2.8 (estimated) | ~1.0 (estimated) |
| Reactivity | Stable under acid | Reactive due to methylidene |
Key Differences :
- The free amino group in Compound 2 limits its utility in stepwise peptide synthesis due to poor stability.
Physicochemical Properties
- Solubility: The Boc analog’s tert-butyl group improves solubility in non-polar solvents, whereas the Cbz derivative is more soluble in polar aprotic solvents like DMF.
- Stability: The Cbz group is stable under basic conditions but susceptible to hydrogenolysis, making it ideal for stepwise deprotection in multi-step syntheses.
Q & A
Basic: What are the optimal synthetic routes for (2R)-2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid, and how are stereochemical challenges addressed?
Methodological Answer:
The synthesis typically involves multi-step strategies:
- Amino Protection : The cyclopropyl-bearing amino group is protected using benzyloxycarbonyl (Cbz) groups, often via carbodiimide coupling agents like DCC or EDC with NHS .
- Stereochemical Control : Asymmetric synthesis or chiral resolution techniques are critical to maintain the (2R) configuration. For example, chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation analogs) can ensure stereochemical fidelity .
- Final Deprotection : Acidic or hydrogenolytic conditions remove protecting groups while preserving the cyclopropyl moiety .
Key Validation : NMR and chiral HPLC confirm stereochemical purity (>98% enantiomeric excess) .
Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., Cbz at δ 5.1 ppm for benzyl protons) and cyclopropyl ring protons (δ 0.5–1.5 ppm) .
- HPLC-MS : Reverse-phase HPLC with C18 columns (ACN/water gradient) assesses purity, while high-resolution MS confirms molecular weight (expected [M+H]: ~320.3 Da) .
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced: How do reaction conditions influence the stability of the cyclopropyl moiety during functionalization?
Methodological Answer:
The cyclopropyl group is sensitive to ring-opening under strong acidic/basic or oxidative conditions:
- Acidic Conditions : Protonation at the cyclopropyl C-C bonds can lead to ring cleavage. Use mild acids (e.g., TFA in dichloromethane) for deprotection .
- Oxidative Stability : Cyclopropane rings remain intact with oxidants like mCPBA but degrade with stronger agents (e.g., KMnO) .
Mitigation Strategy : Kinetic studies (UV-Vis monitoring) optimize reaction times and temperatures to minimize degradation .
Advanced: How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?
Methodological Answer:
Discrepancies often arise from:
- Substituent Effects : For example, nitro () vs. methylpyridinyl () groups alter electron density and binding affinity.
- Assay Variability : Standardize enzyme inhibition assays (e.g., fixed ATP concentrations for kinase studies) and validate with orthogonal methods (SPR, ITC) .
Case Study : A 2024 study compared IC values for nitro- and fluorophenyl analogs, attributing differences to steric hindrance at the active site .
Basic: What are the primary in vitro applications of this compound in medicinal chemistry?
Methodological Answer:
- Enzyme Inhibition : The Cbz group acts as a reversible inhibitor for proteases (e.g., HIV-1 protease) by mimicking natural peptide substrates .
- Biochemical Probes : Fluorescently tagged derivatives track intracellular protein localization via click chemistry .
- SAR Development : Modifications at the cyclopropyl or carboxylate groups optimize pharmacokinetic properties (e.g., logP reduction for solubility) .
Advanced: What computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Docking Simulations : AutoDock Vina or Schrödinger Suite model binding poses with targets like cyclophilin A (PDB: 1MJC). The cyclopropyl group’s rigidity enhances van der Waals contacts .
- MD Simulations : GROMACS trajectories (100 ns) assess complex stability, focusing on hydrogen bonds between the carboxylate and catalytic residues .
- QSAR Models : Hammett constants (σ) for substituents correlate with inhibitory potency (R > 0.85 in kinase assays) .
Basic: How does this compound compare structurally and functionally to its non-cyclopropyl analogs?
Methodological Answer:
| Property | Cyclopropyl Analog | Phenyl Analog () |
|---|---|---|
| Steric Bulk | Higher (cyclopropane’s angle strain) | Lower (planar phenyl) |
| Metabolic Stability | Enhanced (resistance to CYP450 oxidation) | Reduced (phenyl ring oxidation) |
| Target Selectivity | Improved (fits deeper hydrophobic pockets) | Moderate (broader binding) |
| Key Study : A 2025 comparative analysis showed 2.5-fold higher plasma stability for the cyclopropyl variant . |
Advanced: What strategies mitigate racemization during large-scale synthesis?
Methodological Answer:
- Low-Temperature Coupling : Perform peptide bond formations at 0–4°C to slow base-catalyzed racemization .
- Enantioselective Catalysis : Use Ru-BINAP catalysts for asymmetric hydrogenation of intermediate ketones .
- In-line Monitoring : FTIR tracks amine protonation states, ensuring pH < 8 to prevent epimerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
